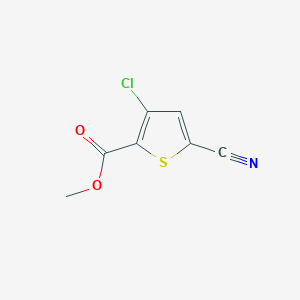

![molecular formula C16H16N4O4S B2452641 N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-3-nitrobenzenesulfonamide CAS No. 868979-00-4](/img/structure/B2452641.png)

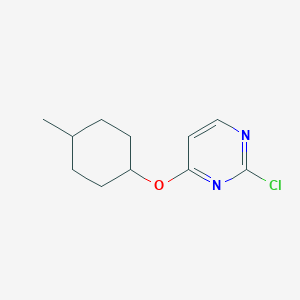

N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-3-nitrobenzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Imidazo[1,2-a]pyridines are a class of organic compounds that have attracted significant interest due to their promising and diverse bioactivity . They have been found to exhibit antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties . Some synthetic drugs that contain this imidazo[1,2-a]pyridine have been commercialized .

Synthesis Analysis

A common method for the synthesis of these compounds involves a condensation reaction of an α-bromocarbonyl compound with 2-aminopyridine derivatives . Other methods include treating 2-aminopyridines with α-haloketones in polar organic solvents .Molecular Structure Analysis

The molecular structure of imidazo[1,2-a]pyridines consists of an imidazole ring fused to a pyridine ring .Chemical Reactions Analysis

Imidazo[1,2-a]pyridines can undergo various chemical reactions. For example, they can be synthesized from different 2-aminopyridines with various α-bromoketones .Physical And Chemical Properties Analysis

The physical and chemical properties of imidazo[1,2-a]pyridines can vary depending on their specific structure. For example, 2-{8-methylimidazo[1,2-a]pyridin-2-yl}acetonitrile has a molecular weight of 171.2 .Scientific Research Applications

Synthesis and Chemical Properties

- Synthesis Techniques and Chemical Reactions : A variety of synthesis techniques for related compounds have been developed. For instance, the Rhodium-catalyzed direct bis-cyanation of arylimidazo[1,2-α]pyridines via double C-H activation offers a method for the functional group tolerance and high-yield production of cyanated imidazopyridines (Zhu et al., 2017). Another study discusses the convenient synthesis of 2-methylimidazo[1,2-a]pyridine- and quinoline-substituted 2-aminopyrimidine derivatives, highlighting the cytotoxic activity and CDK inhibitor activity of these compounds (Vilchis-Reyes et al., 2010).

Biological Applications

- Cytotoxic Activity and Potential Therapeutic Uses : Some derivatives of 2-methylimidazo[1,2-a]pyridine have shown cytotoxic activity, indicating potential for therapeutic applications. For example, quinolin-4-yl-substituted compounds have shown effectiveness and selectivity against certain cell cycle proteins, suggesting their use as cytotoxic and CDK inhibitor compounds (Vilchis-Reyes et al., 2010).

- Anti-inflammatory and Antiulcer Properties : Research on related heterocyclic compounds has shown anti-inflammatory, analgesic, antipyretic, and ulcerogenic activities, which might indicate potential medical applications for derivatives of N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-3-nitrobenzenesulfonamide. These activities were observed in 2-methylimidazo[1,2-a]pyridine-3-carboxylic acids and related compounds (Abignente et al., 1982; Abignente et al., 1984).

Advanced Chemical Applications

- Catalytic and Synthesis Applications : Novel methods have been developed using related compounds as catalysts and intermediates in complex chemical reactions. For instance, benzimidazole-functionalized Ni(II) and Hg(II) N-heterocyclic carbene complexes were synthesized, showing efficacy as catalysts for Friedel–Crafts alkylations (Huang et al., 2011). This indicates the potential use of related compounds in catalytic processes.

Mechanism of Action

Safety and Hazards

Future Directions

The future directions of research on imidazo[1,2-a]pyridines could involve developing more efficient methods for their synthesis, particularly considering today’s environmental concerns and economic aspects . Additionally, further exploration of their bioactivity could lead to the development of new drugs .

properties

IUPAC Name |

N-[2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl]-3-nitrobenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N4O4S/c1-12-4-3-9-19-11-13(18-16(12)19)7-8-17-25(23,24)15-6-2-5-14(10-15)20(21)22/h2-6,9-11,17H,7-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJTZALVQOHLTSD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CN2C1=NC(=C2)CCNS(=O)(=O)C3=CC=CC(=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-phenyl-2(5H)-furanone](/img/structure/B2452560.png)

![Dimethyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2,3-dicarboxylate](/img/structure/B2452563.png)

![(Z)-ethyl 2-(6-methoxy-2-((quinoxaline-2-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2452564.png)

![[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]methanol](/img/structure/B2452566.png)

![Ethyl 4-(2-((3-butyl-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate](/img/structure/B2452568.png)

![(E)-2-(4-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)phenyl)-2H-tetrazole-5-carboxamide](/img/structure/B2452578.png)